molecular formula C16H22N2O4 B12990140 2-(4-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)aceticacid

2-(4-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)aceticacid

Cat. No.: B12990140
M. Wt: 306.36 g/mol
InChI Key: CAASJWMKBNPVAY-UHFFFAOYSA-N
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Description

2-(4-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid is a complex organic compound featuring a piperidine ring, a benzyloxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with benzyloxyacetyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts, such as palladium or rhodium complexes, can facilitate the hydrogenation and cyclization steps required to form the piperidine ring .

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest. The compound’s structure allows it to interact with various signaling pathways, such as the PI3K/Akt or MAPK pathways, which are crucial for cell survival and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid is unique due to its combination of a piperidine ring and a benzyloxy group, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

2-[4-[(2-oxo-2-phenylmethoxyethyl)amino]piperidin-1-yl]acetic acid

InChI

InChI=1S/C16H22N2O4/c19-15(20)11-18-8-6-14(7-9-18)17-10-16(21)22-12-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2,(H,19,20)

InChI Key

CAASJWMKBNPVAY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NCC(=O)OCC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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